Hpk1-IN-13
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Overview
Description
Hematopoietic Progenitor Kinase 1 Inhibitor 13 (Hpk1-IN-13) is a small molecule inhibitor targeting Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family. HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses, particularly in T-cell receptor signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hpk1-IN-13 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the use of diaminopyrimidine carboxamides as starting materials . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Hpk1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Hpk1-IN-13 has a wide range of scientific research applications, including:
Mechanism of Action
Hpk1-IN-13 exerts its effects by inhibiting the kinase activity of HPK1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as the linker of activated T cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) . By blocking these pathways, this compound enhances T-cell receptor signaling, increases T-cell activation, and improves immune responses against tumors .
Comparison with Similar Compounds
Similar Compounds
Isoindolone Compounds: Another class of HPK1 inhibitors with similar mechanisms of action.
Diaminopyrimidine Carboxamides: Structurally related compounds that also target HPK1.
Uniqueness of Hpk1-IN-13
This compound stands out due to its high potency, selectivity, and ability to overcome resistance to current immunotherapies . Its unique chemical structure and optimized pharmacokinetic properties make it a promising candidate for further development in cancer treatment .
Properties
Molecular Formula |
C25H24FN5O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C25H24FN5O2/c1-30-8-9-31-16(13-30)14-33-23-10-15(6-7-21(23)31)25-17-11-19(27-12-20(17)28-29-25)24-18(26)4-3-5-22(24)32-2/h3-7,10-12,16H,8-9,13-14H2,1-2H3,(H,28,29) |
InChI Key |
JWALVCCKFVTEFO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(C=C54)C6=C(C=CC=C6F)OC |
Origin of Product |
United States |
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